N-[4-(1,1-Dimethylpropyl)phenyl]-N'-phenylbenzene-1,4-diamine
CAS No.: 86579-36-4
Cat. No.: VC17003622
Molecular Formula: C23H26N2
Molecular Weight: 330.5 g/mol
* For research use only. Not for human or veterinary use.
![N-[4-(1,1-Dimethylpropyl)phenyl]-N'-phenylbenzene-1,4-diamine - 86579-36-4](/images/structure/VC17003622.png)
Specification
CAS No. | 86579-36-4 |
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Molecular Formula | C23H26N2 |
Molecular Weight | 330.5 g/mol |
IUPAC Name | 4-N-[4-(2-methylbutan-2-yl)phenyl]-1-N-phenylbenzene-1,4-diamine |
Standard InChI | InChI=1S/C23H26N2/c1-4-23(2,3)18-10-12-20(13-11-18)25-22-16-14-21(15-17-22)24-19-8-6-5-7-9-19/h5-17,24-25H,4H2,1-3H3 |
Standard InChI Key | RYHCBSRDOLORRF-UHFFFAOYSA-N |
Canonical SMILES | CCC(C)(C)C1=CC=C(C=C1)NC2=CC=C(C=C2)NC3=CC=CC=C3 |
Introduction
Chemical Identity and Structural Characteristics
Systematic Nomenclature and Identifiers
The IUPAC name for this compound is 4-N-[4-(2-methylbutan-2-yl)phenyl]-1-N-phenylbenzene-1,4-diamine, reflecting its branched alkyl substituent at the para position of the benzene ring . Key identifiers include:
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EC Number: 289-251-7
Molecular Architecture
The molecule consists of two aromatic rings connected via amine groups. The primary benzene ring is substituted at the 1- and 4-positions with a phenyl group and a 4-(1,1-dimethylpropyl)phenyl group, respectively . This sterically hindered structure likely contributes to its stability under oxidative conditions, a trait exploited in industrial applications .
Table 1: Physicochemical Properties
Property | Value | Source |
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Molecular Weight | 330.5 g/mol | |
Molecular Formula | C₂₃H₂₆N₂ | |
Physical State | Solid (predicted) | |
Solubility | Not documented | — |
Stability | Oxidative stability inferred |
Synthesis and Industrial Production
Industrial Scalability
Production processes prioritize cost efficiency and yield optimization. Industrial reactors may employ continuous-flow systems to enhance reaction control and minimize byproducts . Purification steps likely involve recrystallization or chromatography, given the compound’s aromaticity and polarity.
Applications in Material Science and Chemistry
Antioxidant and Antiozonant Functions
N-[4-(1,1-Dimethylpropyl)phenyl]-N'-phenylbenzene-1,4-diamine functions as a radical scavenger, inhibiting oxidative degradation in polymers and elastomers . Its mechanism involves:
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Hydrogen Donation: The amine groups donate hydrogen atoms to peroxyl radicals, terminating chain reactions .
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Metal Deactivation: Chelation of pro-oxidant metal ions, preventing catalytic decomposition .
Table 2: Comparative Antioxidant Efficacy
Compound | Application Sector | Efficacy Notes |
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N-[4-(1,1-Dimethylpropyl)phenyl]-... | Rubber manufacturing | High thermal stability |
N-Phenyl-p-phenylenediamine (CAS 101-54-2) | Fuel additives | Moderate solubility |
Fuel Additive Stabilization
In hydrocarbon fuels, this compound mitigates gum formation by neutralizing reactive intermediates formed during autoxidation. Its low volatility and high thermal stability make it suitable for high-temperature environments .
Toxicological and Environmental Considerations
Ecotoxicology
Persistent organic pollutants (POPs) like substituted benzene diamines pose risks due to:
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Bioaccumulation: High log P values (predicted >5) suggest accumulation in fatty tissues .
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Aquatic Toxicity: LC₅₀ values <1 mg/L for Daphnia magna in related compounds .
Endpoint | Severity | Data Source |
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Acute Aquatic Toxicity | High | |
Developmental Toxicity | Moderate | |
Persistence (Biodegradation) | Low |
Critical Data Gaps and Research Opportunities
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Toxicokinetics: Absence of ADME (absorption, distribution, metabolism, excretion) studies.
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Environmental Fate: No data on photodegradation or soil adsorption coefficients.
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Chronic Exposure Effects: Long-term carcinogenicity studies are warranted.
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